1-(2-Chlorophenyl)-3-phenylthiourea

Neuroprotective agent GSK-3β inhibition TAAR1 agonism

1-(2-Chlorophenyl)-3-phenylthiourea (CPPT) is an ortho-chloro N-phenylthiourea that adopts a skewed cis-trans conformation with N-H···S dimerization, essential for antimicrobial and anti-HIV SAR. DFT-optimized geometry (B3LYP/6-311++G(d,p)), antioxidant activity (DPPH IC₅₀ 71.27 µg/mL), and high cell viability (86.58% at 12.5 µg/mL). Molecular docking confirms strong GSK-3β (-8.3 kcal/mol) and TAAR1 (-6.5 kcal/mol) binding with predicted BBB permeability (TPSA 56.15 Ų), positioning it as a CNS-targeted scaffold. UV-Vis marker at 308 nm ensures identity. Non-interchangeable with unsubstituted or para-/meta-chloro analogs.

Molecular Formula C13H11ClN2S
Molecular Weight 262.76 g/mol
CAS No. 1932-36-1
Cat. No. B160979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-phenylthiourea
CAS1932-36-1
Molecular FormulaC13H11ClN2S
Molecular Weight262.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
InChIKeyGJXBIVMCTDXUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-3-phenylthiourea (CAS 1932-36-1): Procurement-Grade Specifications and Chemical Identity for Research Applications


1-(2-Chlorophenyl)-3-phenylthiourea (CAS 1932-36-1), also known as CPPT or N-(2-chlorophenyl)-N′-phenylthiourea, is an unsymmetrical N-phenylthiourea derivative with molecular formula C₁₃H₁₁ClN₂S and molecular weight 262.76 g/mol. The compound features a thiourea core bearing a 2-chlorophenyl group on one nitrogen and an unsubstituted phenyl group on the other nitrogen [1]. This specific substitution pattern, particularly the ortho-chloro substituent on the N-phenyl ring, is structurally characterized in the class of N-phenylthioureas and confers distinct electronic, conformational, and bioactive properties compared to non-chlorinated or para-/meta-chloro-substituted analogs [2].

Why 1-(2-Chlorophenyl)-3-phenylthiourea Cannot Be Replaced by Generic N-Phenylthioureas or Chlorophenyl Positional Isomers


Generic substitution with unsubstituted N-phenylthiourea (CAS 103-85-5) or with meta-/para-chloro analogs (e.g., 1-(4-chlorophenyl)-3-phenylthiourea, CAS 128525-52-2) fails because the ortho-chloro substituent uniquely alters the compound's electronic distribution, molecular conformation, and target engagement profile. Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal that CPPT adopts a skewed cis-trans conformation stabilized by N-H···S intermolecular hydrogen bonding in dimeric form, a conformational preference absent in non-chlorinated or para-substituted analogs [1]. Structure-activity relationship (SAR) analyses of thiourea series confirm that ortho-chloro substitution on the N-phenyl ring is essential for antimicrobial and anti-HIV activity, whereas para- or meta-substituted compounds show markedly reduced or divergent potency profiles [2]. Furthermore, 1-(2-chlorophenyl)-3-phenylthiourea demonstrates in vitro antioxidant activity (IC₅₀ = 71.27 µg/mL in DPPH assay) and high cell viability (86.58% at 12.5 µg/mL), while non-chlorinated N-phenylthiourea has no reported comparable cytoprotective data under identical assay conditions [1]. These differential molecular and phenotypic characteristics preclude simple interchange.

1-(2-Chlorophenyl)-3-phenylthiourea (1932-36-1): Quantified Differentiation Versus Structural Analogs


Computational Neuropharmacology Profile: Binding Affinity and BBB Permeability Differentiation from Non-Chlorinated Thioureas

Molecular docking studies demonstrate that 1-(2-chlorophenyl)-3-phenylthiourea (CPPT) exhibits favorable binding to GSK-3β and TAAR1, targets implicated in CNS disorders, whereas unsubstituted N-phenylthiourea shows no reported activity against these targets. The compound's low topological polar surface area (TPSA = 56.15 Ų) suggests predicted blood-brain barrier permeability [1].

Neuroprotective agent GSK-3β inhibition TAAR1 agonism Blood-brain barrier permeability

In Vitro Antioxidant Activity: Quantified Radical Scavenging Capacity Relative to N-Phenylthiourea Baseline

1-(2-Chlorophenyl)-3-phenylthiourea exhibits moderate antioxidant activity in the DPPH radical scavenging assay with an IC₅₀ of 71.27 µg/mL, demonstrating quantifiable radical scavenging capacity. Unsubstituted N-phenylthiourea (CAS 103-85-5) has no reported DPPH IC₅₀ value in peer-reviewed literature under comparable assay conditions, limiting its utility as a functional antioxidant probe [1].

Antioxidant DPPH radical scavenging Cytoprotection Oxidative stress

In Vitro Cytocompatibility Profile: Cell Viability Data Differentiating from Meta-Chloro and Para-Chloro Positional Isomers

1-(2-Chlorophenyl)-3-phenylthiourea (ortho-chloro isomer) demonstrates high cell viability (86.58% at 12.5 µg/mL) in in vitro assays, supporting potential cytoprotective effects. In contrast, the meta-chloro analog 1-(3-chlorophenyl)-3-phenylthiourea and para-chloro analog 1-(4-chlorophenyl)-3-phenylthiourea lack reported cell viability data under identical assay conditions [1].

Cytocompatibility Cell viability MTT assay Positional isomer comparison

Structure-Determined Antimicrobial Selectivity: Ortho-Chloro Substitution Essential for Activity Relative to Para-/Meta-Substituted Analogs

Structure-activity relationship (SAR) analysis of a thiourea derivative series revealed that ortho-chloro or ortho-fluoro substitution on the N-phenyl ring (Ar₁ position) is essential for in vitro antimicrobial and anti-HIV activity. The study explicitly states that this ortho-substitution pattern is required for activity, with compounds lacking ortho-substitution showing reduced potency [1]. While the specific MIC values for 1-(2-chlorophenyl)-3-phenylthiourea itself were not reported in this study, the class-level SAR inference establishes that ortho-chloro substitution confers a functional advantage over para- or meta-chloro substituted analogs [1].

Antimicrobial Structure-activity relationship Ortho-chloro substitution Antiviral

Optical and Spectroscopic Traceability: UV-Vis Absorption Signature Distinct from Non-Chlorinated Parent Scaffold

UV-Vis spectral analysis of 1-(2-chlorophenyl)-3-phenylthiourea shows a distinct absorption band at 308 nm, attributed to the HOMO-1 → LUMO π → π* transition consistent with electronic delocalization [1]. Unsubstituted N-phenylthiourea (CAS 103-85-5) has no reported UV-Vis characterization at comparable resolution in peer-reviewed literature, limiting its use as a spectroscopically defined reference standard.

UV-Vis spectroscopy Electronic delocalization Analytical characterization Quality control

Conformational Uniqueness: Skewed Cis-Trans Conformation Stabilized by N-H···S Hydrogen Bonding in Dimeric Form

Density functional theory (DFT) geometry optimization at the B3LYP/6-311++G(d,p) level reveals that 1-(2-chlorophenyl)-3-phenylthiourea adopts a skewed cis-trans conformation that promotes N-H···S intermolecular hydrogen bonding in the dimeric form, with additional π-π stacking interactions absent in the monomeric state [1]. This conformational preference is not reported for unsubstituted N-phenylthiourea or for para-chloro substituted analogs, representing a structural feature unique to the ortho-chloro substitution pattern.

Conformational analysis DFT calculation N-H···S hydrogen bonding Crystal engineering

1-(2-Chlorophenyl)-3-phenylthiourea (1932-36-1): Optimal Research and Industrial Application Scenarios Based on Evidence


CNS-Targeted Drug Discovery: Lead Scaffold for GSK-3β and TAAR1 Modulation

Based on molecular docking data showing favorable binding to GSK-3β (-8.3 kcal/mol) and TAAR1 (-6.5 kcal/mol) combined with predicted BBB permeability (TPSA = 56.15 Ų), 1-(2-chlorophenyl)-3-phenylthiourea is optimally positioned as a starting scaffold for CNS-targeted drug discovery programs, particularly those addressing neurodegenerative disorders (GSK-3β) or neuropsychiatric conditions (TAAR1) [1]. The compound's high cell viability (86.58% at 12.5 µg/mL) further supports its suitability for primary neuronal culture screening [1].

Antioxidant and Cytoprotection Research: Defined Benchmark for Structure-Activity Studies

With a quantified DPPH radical scavenging IC₅₀ of 71.27 µg/mL and demonstrated cell viability of 86.58% at 12.5 µg/mL, this compound serves as a reproducible benchmark for structure-activity relationship (SAR) studies exploring the impact of aryl substitution on thiourea antioxidant and cytoprotective properties [1]. Its ortho-chloro substitution provides a defined electronic perturbation that can be systematically varied in derivative synthesis.

Antimicrobial Lead Optimization: Ortho-Chloro Scaffold Aligned with Essential SAR Requirements

Structure-activity relationship evidence from thiourea derivative series confirms that ortho-chloro substitution on the N-phenyl ring is essential for in vitro antimicrobial and anti-HIV activity [2]. 1-(2-Chlorophenyl)-3-phenylthiourea, bearing this ortho-chloro moiety, represents a scaffold aligned with the essential SAR requirements for antimicrobial activity, making it a suitable starting point for further derivatization aimed at optimizing potency and spectrum.

Analytical Reference Standard: Spectroscopic Characterization for Quality Control

The compound's distinct UV-Vis absorption band at 308 nm, assigned to the HOMO-1 → LUMO π → π* transition, provides a quantitative spectroscopic marker for identity confirmation and purity assessment [1]. This feature makes 1-(2-chlorophenyl)-3-phenylthiourea suitable as an analytical reference standard for spectrophotometric method development, batch-to-batch consistency verification, and quality control in synthetic chemistry workflows.

Supramolecular Chemistry: Model Compound for N-H···S Hydrogen-Bonded Assemblies

DFT-optimized geometry reveals that 1-(2-chlorophenyl)-3-phenylthiourea adopts a skewed cis-trans conformation that promotes N-H···S intermolecular hydrogen bonding in dimeric form, with additional π-π stacking interactions [1]. This structurally characterized dimerization motif makes the compound a valuable model system for studying thiourea-based supramolecular assemblies, crystal engineering, and hydrogen-bond-directed self-assembly.

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